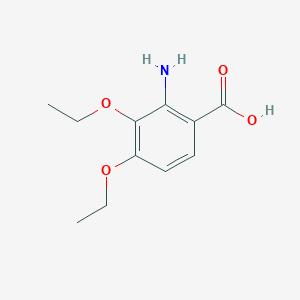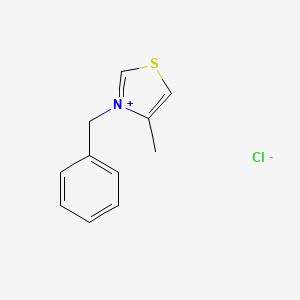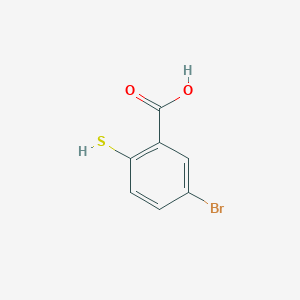
5-乙基嘧啶-2(1H)-酮
描述
5-Ethylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of an ethyl group at the 5-position and a keto group at the 2-position distinguishes 5-Ethylpyrimidin-2(1H)-one from other pyrimidine derivatives
科学研究应用
5-Ethylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a building block for nucleic acid analogs.
Medicine: Derivatives of 5-Ethylpyrimidin-2(1H)-one have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of agrochemicals and as a precursor for various fine chemicals.
作用机制
Target of Action
Pyrimidine derivatives, a class to which this compound belongs, have been known to exhibit a wide range of biological activities, including antitumor, anti-hiv, and antibacterial effects . They are often involved in interactions with various enzymes and receptors, playing crucial roles in numerous biological processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the associated biological processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including those related to cell proliferation, dna synthesis, and signal transduction .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and lipophilicity, can significantly influence its pharmacokinetic behavior .
Result of Action
Pyrimidine derivatives have been reported to exhibit a variety of biological effects, including antiproliferative activity against cancer cells . They can inhibit cell proliferation, induce apoptosis, and affect cell migration and invasion .
生化分析
Biochemical Properties
5-Ethylpyrimidin-2(1H)-one participates in several biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, 5-Ethylpyrimidin-2(1H)-one has shown potential in modulating the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide, a critical signaling molecule . These interactions highlight the compound’s role in regulating key biochemical pathways.
Cellular Effects
The effects of 5-Ethylpyrimidin-2(1H)-one on various cell types and cellular processes are profound. In cancer cells, it has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . The compound influences cell signaling pathways, such as the NF-kB pathway, which is involved in inflammation and immune responses . Furthermore, 5-Ethylpyrimidin-2(1H)-one affects gene expression by modulating the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes alterations in the production of reactive oxygen species (ROS) and changes in mitochondrial function .
Molecular Mechanism
At the molecular level, 5-Ethylpyrimidin-2(1H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs and NOS, inhibiting their activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions with specific amino acid residues in the enzyme’s active site . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions result in the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethylpyrimidin-2(1H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 5-Ethylpyrimidin-2(1H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Additionally, the compound’s effects on cellular function, such as alterations in gene expression and metabolic activity, remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of 5-Ethylpyrimidin-2(1H)-one vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, 5-Ethylpyrimidin-2(1H)-one can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings suggest a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages, while higher doses may lead to toxicity.
Metabolic Pathways
5-Ethylpyrimidin-2(1H)-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of 5-Ethylpyrimidin-2(1H)-one . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthetic pathways .
Transport and Distribution
Within cells and tissues, 5-Ethylpyrimidin-2(1H)-one is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It also interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, 5-Ethylpyrimidin-2(1H)-one can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Ethylpyrimidin-2(1H)-one is critical for its activity and function. The compound has been observed to accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 5-Ethylpyrimidin-2(1H)-one can localize to the mitochondria, affecting mitochondrial function and energy production . Post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific cellular compartments and its subsequent activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired pyrimidine derivative after purification.
Another method involves the condensation of ethyl acetoacetate with formamide, followed by cyclization under acidic conditions. This method also requires careful control of reaction parameters to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 5-Ethylpyrimidin-2(1H)-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
5-Ethylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can yield 5-ethylpyrimidin-2-ol, which can further undergo various transformations.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic substitution reactions. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), acylating agents (acyl chlorides).
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: 5-Ethylpyrimidin-2-ol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
5-Methylpyrimidin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
5-Phenylpyrimidin-2(1H)-one: Contains a phenyl group at the 5-position.
5-Chloropyrimidin-2(1H)-one: Contains a chlorine atom at the 5-position.
Uniqueness
5-Ethylpyrimidin-2(1H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its methyl or phenyl analogs.
属性
IUPAC Name |
5-ethyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKXBRRNSJBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493772 | |
| Record name | 5-Ethylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64171-56-8 | |
| Record name | 5-Ethylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)




